molecular formula C6H9ClN2O B1400175 (4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol CAS No. 1353048-70-0

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Cat. No. B1400175
M. Wt: 160.6 g/mol
InChI Key: PKIIHTFMEIIPIS-UHFFFAOYSA-N
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Description

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure made up of three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms at positions 1 and 2 and three carbon atoms .


Chemical Reactions Analysis

The synthesis of pyrazole derivatives involves various chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .

Scientific Research Applications

  • Cytotoxicity and Anticancer Potential : A study explored the synthesis of new palladium(II) complexes bearing pyrazole-based Schiff base ligands, including derivatives of 1,3-dimethyl-4-nitro-1H-pyrazol-5-yl, and evaluated their cytotoxic effects against head and neck squamous carcinoma cells. The complexes showed a dose-dependent cytotoxic effect, with some exhibiting higher cytotoxic effects than cisplatin on specific cell lines (Abu-Surrah et al., 2010).

  • Synthesis of Novel Derivatives : Research on the synthesis of 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives has been conducted. These compounds, which include 1,3-diphenyl-1H-pyrazole derivatives, were synthesized and characterized for their structural properties using various spectroscopic methods (Hote & Lokhande, 2014).

  • Antimicrobial and Antiproliferative Activities : A study synthesized heterocycles derived from nitro/fluoro/chloro/bromoindole-2-carbohydrazides, including compounds with 3,5-dimethyl-1H-pyrazol-1-yl groups. These compounds were tested for their antimicrobial, antiinflammatory, and antiproliferative activities, showing moderate to good antiproliferative activity (Narayana et al., 2009).

  • Synthesis Under Sonication Conditions : The ultrasonics promoted synthesis of 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives was studied. These derivatives were synthesized under sonication conditions, offering advantages like shorter reaction times and good yields (Trilleras et al., 2013).

  • Potential Antipsychotic Agents : A series of novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols was synthesized and evaluated for potential antipsychotic effects. These compounds demonstrated activities similar to known antipsychotics but did not interact with dopamine receptors, suggesting a unique mechanism of action (Wise et al., 1987).

  • Liquid-Liquid Extraction of Metal Ions : Research on the liquid-liquid extraction of Fe(II) and Cd(II) using N,N'-pyrazole bidentate ligands was conducted. These compounds showed high extraction affinity toward iron and cadmium, indicating potential applications in metal ion separation and purification processes (Lamsayah et al., 2015).

Safety And Hazards

The safety and hazards of pyrazoles can also vary depending on the specific compound. For example, some pyrazoles can cause skin and eye irritation .

Future Directions

The future directions in the field of pyrazole research involve the development of novel synthetic techniques and the exploration of their biological activity . The goal is to create more effective and safer pharmacological agents .

properties

IUPAC Name

(4-chloro-2,5-dimethylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O/c1-4-6(7)5(3-10)9(2)8-4/h10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIIHTFMEIIPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Chloro-1,3-dimethyl-1H-pyrazol-5-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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